1-Chloro-6-methoxyisoquinoline
Overview
Description
1-Chloro-6-methoxyisoquinoline is a chemical compound that is part of the isoquinoline family, a group of heterocyclic aromatic organic compounds. It is characterized by the presence of a chloro and a methoxy group on the isoquinoline scaffold. This compound serves as a key intermediate in the synthesis of various chemical entities that may have biological activities or serve as building blocks for more complex molecules.
Synthesis Analysis
The synthesis of 1-Chloro-6-methoxyisoquinoline derivatives has been explored in several studies. An efficient synthetic route to 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives was reported, which involves carboxylation of 4-methoxy-2-methylbenzonitrile, followed by conversion to the corresponding acid chloride and cyclization . Another study described the synthesis of benzyloxy-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through a multi-step process including substitution, nitration, reduction, cyclization, and chlorination . These methods provide better yields and are less hazardous compared to previous approaches.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives has been characterized using various spectroscopic techniques. For instance, the N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline derivative was characterized by NMR, FT-IR, and GC-MS, and its crystalline structure was determined by X-ray powder diffraction . Similarly, the crystal structure of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline was elucidated using X-ray crystallography, revealing an orthorhombic system .
Chemical Reactions Analysis
Isoquinoline derivatives undergo various chemical reactions that are crucial for their functionalization. For example, the synthesis of dialkylaminoalkylic amides of 1-chloro-3-carboxy-4-methylisoquinoline was described, which involved the preparation of 1-amino-substituted isoquinolines . Another study reported the selective response of a 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 to Cd2+ ions, indicating its potential as a chemosensor .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their substituents. The study of 5-chloro-8-hydroxyquinoline-substituted azacrown ethers revealed significant differences in metal ion affinities based on the position of attachment of the substituents, affecting their thermodynamic properties and complexation behavior . The properties of these compounds are characterized using techniques such as UV-visible and 1H NMR spectroscopy, and their biological activities are often assessed through pharmacological studies .
Scientific Research Applications
Chemosensory Applications
1-Chloro-6-methoxyisoquinoline has been explored in the context of chemosensory applications. A related compound, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, demonstrated selective responsiveness to Cd²⁺ ions over other tested metal ions, suggesting potential utility in monitoring Cd²⁺ concentrations in waste effluents and food products (Prodi et al., 2001).
Synthetic Chemistry
In synthetic chemistry, derivatives of 1-Chloro-6-methoxyisoquinoline, like 1-chloro-4-methylisoquinoline-5,8-quinone, have been synthesized, indicating the compound's relevance in complex organic synthesis processes (Croisy-Delcey et al., 1991).
Novel Synthesis Methods
Improved methods for synthesizing 1-Chloro-6-methoxy-isoquinolin-3-ol and its derivatives have been reported, highlighting advancements in the synthesis process, offering better overall yields and safer, more reproducible methods (Zheng et al., 2009).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
properties
IUPAC Name |
1-chloro-6-methoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZJYSXOFHCSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619753 | |
Record name | 1-Chloro-6-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-6-methoxyisoquinoline | |
CAS RN |
132997-77-4 | |
Record name | 1-Chloro-6-methoxyisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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